molecular formula C5H9Cl2N3O2 B1668450 Carmustine CAS No. 154-93-8

Carmustine

Cat. No.: B1668450
CAS No.: 154-93-8
M. Wt: 214.05 g/mol
InChI Key: DLGOEMSEDOSKAD-UHFFFAOYSA-N
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Description

1,3-bis(2-chloroethyl)-1-nitrosourea , belongs to the class of nitrogen mustard β-chloro-nitrosourea compounds . It is primarily used as an alkylating agent in cancer treatment. The brand name BiCNU is commonly associated with this medication .

Mechanism of Action

Target of Action

Carmustine, also known as BCNU, is a cell-cycle phase nonspecific alkylating antineoplastic agent . Its primary targets are DNA and RNA . It interferes with the normal function of DNA and RNA by alkylation and cross-linking the strands of DNA and RNA . It may also inhibit enzyme processes by carbamylation of amino acids in protein .

Mode of Action

This compound causes cross-links in DNA and RNA, leading to the inhibition of DNA synthesis, RNA production, and RNA translation (protein synthesis) . This interaction with its targets results in the prevention of DNA replication and DNA transcription . This compound also binds to and modifies (carbamoylates) glutathione reductase .

Biochemical Pathways

The affected biochemical pathways involve the synthesis and translation of DNA and RNA. By causing cross-links in DNA and RNA, this compound inhibits these vital processes . This leads to the disruption of normal cell function and ultimately results in cell death .

Pharmacokinetics

This compound is rapidly metabolized in the liver and forms active metabolites . It is highly lipid soluble and readily crosses the blood-brain barrier, producing cerebrospinal fluid (CSF) levels that are over 50% of blood plasma levels . The drug is excreted in urine (approximately 60% to 70%) within 96 hours and in the lungs (approximately 10% as CO2) .

Result of Action

The result of this compound’s action is the slowing or stopping of the growth of cancer cells in the body . This is achieved through the disruption of DNA and RNA synthesis and translation, leading to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s lipophilic nature allows it to easily cross the blood-brain barrier . This makes it particularly effective in the treatment of brain tumors . .

Safety and Hazards

Carmustine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It is fatal if swallowed .

Biochemical Analysis

Biochemical Properties

Carmustine interferes with the normal function of DNA and RNA by alkylation and cross-linking the strands of DNA and RNA, and by possible protein modification . It also inhibits enzyme processes by carbamylation of amino acids in protein . This compound causes cross-links in DNA and RNA, leading to the inhibition of DNA synthesis, RNA production, and RNA translation (protein synthesis) . Furthermore, this compound binds to and modifies (carbamoylates) glutathione reductase .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by causing cross-links in DNA and RNA, leading to the inhibition of DNA synthesis, RNA production, and RNA translation (protein synthesis) . This leads to cell death . This compound also affects cellular metabolism by binding to and modifying glutathione reductase .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its ability to form interstrand crosslinks in DNA, which prevents DNA replication and DNA transcription . It also binds to and modifies (carbamoylates) glutathione reductase, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The delayed and cumulative myelosuppressive effects of this compound are usually given at intervals of at least 6 weeks . Repeat courses of this compound should not be administered until leukocyte and platelet counts have returned to acceptable levels .

Dosage Effects in Animal Models

In animal studies, this compound is embryotoxic and teratogenic at doses equivalent to human doses . The oral LD50s in rat and mouse are 20 mg/kg and 45 mg/kg, respectively .

Metabolic Pathways

This compound interferes with the normal function of DNA and RNA by alkylation and cross-linking the strands of DNA and RNA, and by possible protein modification . It may also inhibit enzyme processes by carbamylation of amino acids in protein .

Transport and Distribution

This compound is highly lipid-soluble , which allows it to be transported and distributed within cells and tissues effectively. It passes readily across the blood-brain barrier , allowing it to reach brain tumors effectively.

Subcellular Localization

The subcellular localization of this compound is primarily within the DNA and RNA of cells due to its ability to form interstrand crosslinks in DNA and RNA . This prevents DNA replication and DNA transcription , leading to cell death .

Preparation Methods

Synthetic Routes:: Carmustine can be synthesized through various routes. One common method involves the reaction of chloroethylamine hydrochloride with sodium nitrite to form the corresponding nitrosourea . The reaction proceeds as follows:

ClCH2CH2NH2+NaNO2ClCH2CH2N(NO)NH2\text{ClCH}_2\text{CH}_2\text{NH}_2 \quad + \quad \text{NaNO}_2 \quad \rightarrow \quad \text{ClCH}_2\text{CH}_2\text{N}(\text{NO})\text{NH}_2 ClCH2​CH2​NH2​+NaNO2​→ClCH2​CH2​N(NO)NH2​

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. The compound is then purified and formulated for clinical use.

Chemical Reactions Analysis

Carmustine undergoes several chemical reactions, including alkylation , oxidation , and reduction . Let’s explore some key aspects:

    Alkylation: this compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites (such as DNA and proteins) in cancer cells. This disrupts cellular processes and inhibits cell division.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, affecting its reactivity and stability.

Common reagents used in these reactions include nitrites , amines , and chloroethylating agents . The major products formed are alkylated DNA bases , leading to DNA damage and cell death.

Scientific Research Applications

Carmustine has diverse applications across scientific disciplines:

    Chemistry: Researchers study its reactivity, mechanisms, and derivatives.

    Biology: It helps elucidate cellular processes and DNA repair pathways.

    Medicine: this compound is a vital component in cancer chemotherapy.

    Industry: Its use extends to pharmaceuticals and biotechnology.

Comparison with Similar Compounds

While carmustine shares characteristics with other nitrosoureas, its unique features set it apart. Similar compounds include lomustine (CCNU) and semustine (methyl-CCNU).

Properties

IUPAC Name

1,3-bis(2-chloroethyl)-1-nitrosourea
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InChI

InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

DLGOEMSEDOSKAD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)N(CCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3O2
Record name 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA
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DSSTOX Substance ID

DTXSID8022743
Record name N,N'-Bis(2-chloroethyl)-N-nitrosourea
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Molecular Weight

214.05 g/mol
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Physical Description

1,3-bis(2-chloroethyl)-1-nitrosourea is an orange-yellow solid. (NTP, 1992), Solid
Record name 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Very soluble in ethanol, Soluble in 50% ethanol up to 150 mg/mL, Highly soluble in alcohol and poorly soluble in water. It is also highly soluble in lipids, In water, 4.0X10+3 mg/L at 25 °C, 1.53e+00 g/L
Record name 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA
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Mechanism of Action

Carmustine causes cross-links in DNA and RNA, leading to the inhibition of DNA synthesis, RNA production and RNA translation (protein synthesis). Carmustine also binds to and modifies (carbamoylates) glutathione reductase. This leads to cell death., Temozolomide (TMZ) and carmustine (BCNU), cancer-drugs usually used in the treatment of gliomas, are DNA-methylating agents producing O6-methylguanine. It has been shown that 06-methylguanine triggers DNA mismatch repair and in turn induce apoptosis and senescence, respectively, over a 4 and 6 days period. Temozolomide and carmustine have an earlier effect on nuclear organization and chromatin structure. In particular, temozolomideZ and carmustine induce clustering of pericentromeric heterochromatin regions and increase the amount of heterochromatic proteins MeCP2 and HP1alpha bound to chromatin. These drugs also decrease global levels of histone H3 acetylation and increase levels of histone H3 trimethylated on lysine 9 (H3-triMeK9). These events precede the senescence status. ... Temozolomide and carmustine efficacy in glioma treatment may implicate a first event characterized by changes in heterochromatin organization and its silencing which is then followed by apoptosis and senescence., Although carmustine is believed to act by alkylation of DNA and RNA, the mechanism of action has not been completely elucidated and other effects such as carbamoylation and modification of cellular proteins may be involved. The overall result is thought to be the inhibition of both DNA and RNA synthesis.
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Color/Form

Light yellow powder, Light yellow powder that melts to an oily liquid

CAS No.

154-93-8
Record name 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA
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Melting Point

86 to 90 °F (NTP, 1992), 31 °C
Record name 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA
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Synthesis routes and methods

Procedure details

A cold solution of 0.2346 g (3.4 mmole) sodium nitrite in 2 ml water was slowly added to a stirred solution of 0.2727 g (1.47 mmole) 1,3-bis(2-chloroethyl)urea in 2 ml 88% formic acid at 0°. After 2 hours at 0°, 0.1449 g (46.0%) of an oil solid phase was removed. The ir spectrum of this fraction failed to agree with that of BCNU. After 2 days a small amount of crystalline BCNU slowly formed in this oil phase. A methylene dichloride extract of the aqueous phase yielded 0.0943 g (30.0%) of an amber oil whose ir spectrum agreed with that of a known sample of BCNU. Treatment of this oil with 5 ml hexane and cooling to 0° gave crystalline BCNU which formed an oil on warming to ambient temperature.
Quantity
0.2346 g
Type
reactant
Reaction Step One
Quantity
0.2727 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Carmustine?

A1: this compound is an alkylating agent that primarily exerts its antitumor activity by alkylating DNA and RNA. [] This alkylation disrupts DNA replication and transcription, ultimately leading to cell death.

Q2: How does this compound cross the blood-brain barrier?

A2: this compound's lipophilic nature allows it to cross the blood-brain barrier relatively easily, making it suitable for treating brain tumors. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C5H9Cl2N3O2, and its molecular weight is 214.05 g/mol. []

Q4: How stable are this compound solutions in different containers?

A4: Studies have shown that this compound solutions are more stable in glass containers than in plastic containers. [] This difference in stability is crucial for administration, and it is recommended to use glass containers for this compound infusions.

Q5: What happens to the this compound wafers after implantation?

A5: this compound wafers are designed to be biodegradable. After implantation, the wafers gradually degrade, releasing this compound directly into the surrounding brain tissue. [, ] This localized delivery approach aims to maximize the drug's concentration at the tumor site while minimizing systemic exposure.

Q6: How does the delivery method of this compound wafers differ from systemic administration?

A6: this compound wafers are designed to release the drug directly into the brain tissue surrounding the tumor site. [] This localized delivery contrasts with systemic administration (e.g., intravenous), which exposes the entire body to the drug. This localized approach aims to achieve higher drug concentrations within the tumor while reducing systemic toxicity.

Q7: What is the rationale behind using biodegradable polymers for this compound delivery?

A7: Biodegradable polymers enable controlled and sustained release of this compound directly to the tumor site. [] This method minimizes systemic exposure, potentially reducing side effects while maximizing efficacy.

Q8: Are there alternative delivery strategies being explored to improve this compound's efficacy?

A8: Researchers are investigating Convection Enhanced Delivery (CED) as a strategy to further enhance the penetration of this compound into brain tumors. [] CED utilizes a pressure gradient to deliver the drug more effectively to the target tissue.

Q9: How is the pharmacokinetic profile of this compound affected by the route of administration?

A9: The pharmacokinetic profile of this compound differs significantly depending on the administration route. Polymeric delivery (e.g., this compound wafers) results in significantly higher drug exposure in brain tissue compared to intravenous administration, even at lower doses. []

Q10: Has the use of this compound wafers been studied in newly diagnosed glioblastoma cases?

A10: Yes, this compound wafer implantation has been investigated in newly diagnosed glioblastoma cases. Clinical trials have shown that this approach can prolong survival compared to standard treatments like radiotherapy alone. [, ]

Q11: Are there any preclinical studies that support the efficacy of this compound against glioma?

A11: Preclinical studies using animal models have shown that this compound can effectively inhibit the growth of glioma tumors. [] These studies provide valuable insights into the drug's mechanism of action and its potential for treating brain tumors.

Q12: What is a known mechanism of resistance to this compound?

A12: A major mechanism of resistance to this compound is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). [, ] High MGMT levels in tumor cells can counteract this compound's DNA-alkylating effects, leading to reduced treatment efficacy.

Q13: What are some of the adverse effects associated with this compound wafer implantation?

A13: While generally well-tolerated, this compound wafer implantation can lead to adverse effects such as cerebral edema, cerebrospinal fluid leaks, and infections. [, , ] Surgeons must carefully consider these risks, particularly when the resection cavity involves eloquent brain areas or major blood vessels.

Q14: Are there any long-term toxicities associated with this compound?

A14: this compound, especially at high doses, can lead to delayed ocular toxicity, including retinal damage and visual impairment. [] These effects highlight the importance of careful monitoring and management of potential side effects during and after this compound treatment.

Q15: What are some of the challenges associated with using this compound in combination therapy?

A15: Combining this compound with other chemotherapeutic agents can increase the risk of severe neutropenia, a condition characterized by low white blood cell counts, making patients more susceptible to infections. [] This risk underscores the importance of careful dose adjustments and monitoring when using this compound in combination regimens.

Q16: Is there a biomarker that can predict the efficacy of this compound treatment?

A16: MGMT promoter methylation status is a potential predictive biomarker for this compound response. [] Tumors with MGMT promoter methylation tend to respond better to this compound compared to tumors with unmethylated MGMT promoters.

Q17: What analytical techniques are commonly used to quantify this compound levels?

A17: High-performance liquid chromatography (HPLC) is widely used for quantifying this compound concentrations in biological samples. [, ] This method allows for accurate and sensitive measurement of the drug, aiding in pharmacokinetic and stability studies.

Q18: What are some valuable resources for researchers studying this compound and related therapies?

A18: The European Group for Blood and Marrow Transplantation (EBMT) database provides valuable information on the use of high-dose this compound in treating malignant glioma. [] This resource aids researchers in understanding the efficacy and safety of this approach.

Q19: What is a significant historical milestone in the development of this compound as a cancer treatment?

A19: The development of biodegradable polymer wafers impregnated with this compound, such as Gliadel wafers, was a significant milestone. [] This innovation allowed for localized delivery of the drug directly to the tumor site, enhancing its efficacy and potentially minimizing systemic side effects.

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